Fmoc-D-Lys(Dde)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-D-Lys(Dde)-OH” is a compound used in peptide synthesis . It’s also known as N-alpha-Fmoc-N-epsilon-Dde-D-lysine . It’s often used in the form of a resin, such as Fmoc-D-Lys(Dde)-Wang Resin .

Synthesis Analysis

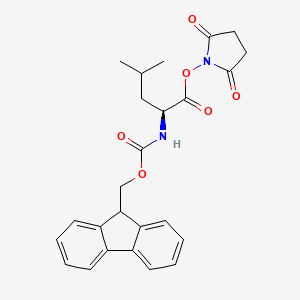

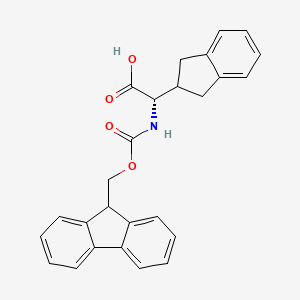

“Fmoc-D-Lys(Dde)-OH” is used in the Fmoc solid-phase peptide synthesis methodology . This method requires handles that attach the growing peptides to the polymeric support and can be cleaved under appropriate conditions, while maintaining intact the side-chain protecting groups .

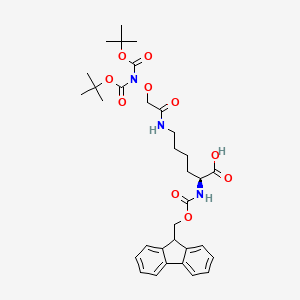

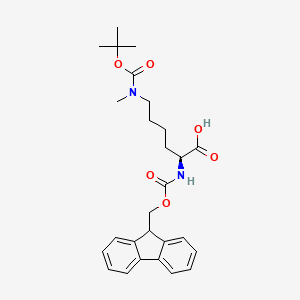

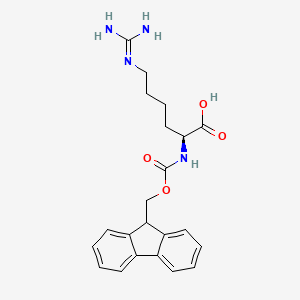

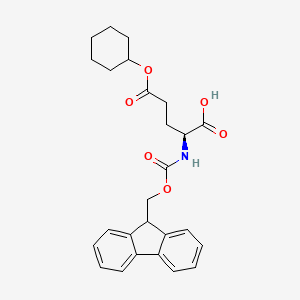

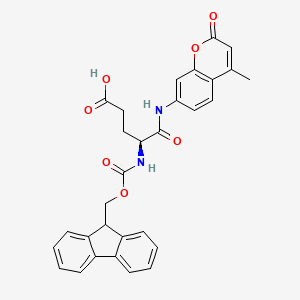

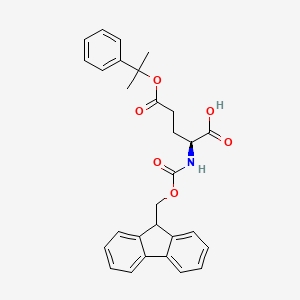

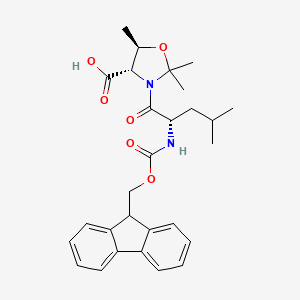

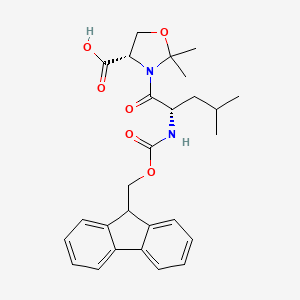

Molecular Structure Analysis

The empirical formula of “Fmoc-D-Lys(Dde)-OH” is C34H42N2O6 . Its molecular weight is 574.71 .

Chemical Reactions Analysis

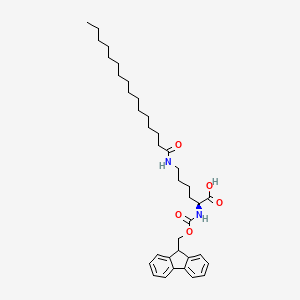

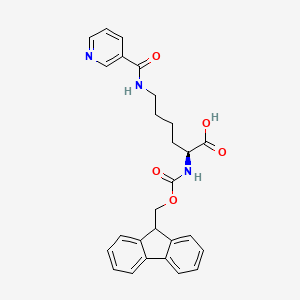

“Fmoc-D-Lys(Dde)-OH” is used in the synthesis of protected peptides and peptide fragments . It’s used as a solid support to prepare a peptide bearing a hexacarbonyldiiron cluster, neoglycopeptides, and lipopeptides .

Physical And Chemical Properties Analysis

“Fmoc-D-Lys(Dde)-OH” is typically used in the form of a resin with a standard mesh size of 100-200 . The typical resin substitution is 0.3 – 0.8 mmol/g .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Lys(Dde)-OH is used in Fmoc solid-phase peptide synthesis (SPPS), a standard approach for the routine production of peptides . The Fmoc group serves as a temporary protecting group for the amino group during peptide synthesis .

Hydrogel Formation

Fmoc-D-Lys(Dde)-OH can be used in the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications .

Drug Delivery

The hydrogels formed using Fmoc-D-Lys(Dde)-OH can be used as drug delivery systems. The hydrogel network can encapsulate drugs and release them in a controlled manner .

Diagnostic Tools

Peptide-based hydrogels, which can be formed using Fmoc-D-Lys(Dde)-OH, can also serve as diagnostic tools for imaging .

Tissue Engineering

Fmoc-D-Lys(Dde)-OH based hydrogels can be used in tissue engineering. These hydrogels can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering .

Bioprinting

Fmoc-D-Lys(Dde)-OH can be used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, which have been proposed as a scaffold for bioprinting applications .

Wirkmechanismus

Target of Action

Fmoc-D-Lys(Dde)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The compound plays a crucial role in protecting the amino groups during the synthesis process .

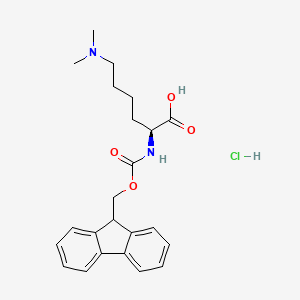

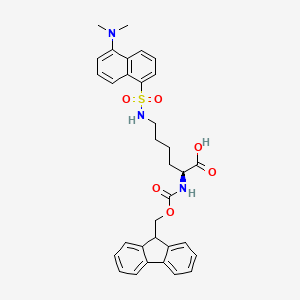

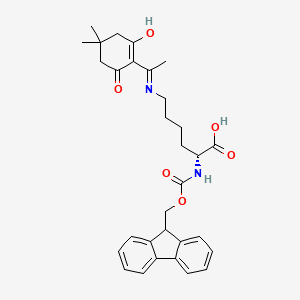

Mode of Action

Fmoc-D-Lys(Dde)-OH acts as a protective agent for the amino groups in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the epsilon-amino group of the lysine residue . These protecting groups prevent unwanted side reactions during the synthesis process, ensuring the correct sequence of amino acids in the peptide.

Biochemical Pathways

The use of Fmoc-D-Lys(Dde)-OH is integral to the Fmoc/tBu solid-phase peptide synthesis method . This method involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Fmoc group is removed (deprotected) in each cycle, allowing the next amino acid (also protected by an Fmoc group) to be added. The Dde group can be selectively removed under certain conditions without affecting the Fmoc group , allowing for side-chain modifications.

Result of Action

The use of Fmoc-D-Lys(Dde)-OH in peptide synthesis results in the precise assembly of amino acids into a peptide with the desired sequence . By protecting specific groups on the amino acids, it prevents side reactions and ensures the correct structure of the final product.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHSSQNORWQENF-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys(Dde)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.